1-(4-Fluorophenyl)hexan-1-amine hydrochloride
Description
1-(4-Fluorophenyl)hexan-1-amine hydrochloride is a fluorinated primary amine salt characterized by a linear hexyl chain attached to a para-fluorinated phenyl group. Its molecular formula is C₁₂H₁₇ClFN, with a molecular weight of 231.74 g/mol. The compound is utilized in pharmaceutical research, particularly as an intermediate in synthesizing bioactive molecules. The para-fluorine substitution enhances electronic effects, influencing receptor binding and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)hexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10;/h6-9,12H,2-5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFVFUULQPXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)hexan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzene and hexan-1-amine.
Reaction: The 4-fluorobenzene undergoes a Grignard reaction with hexan-1-amine in the presence of a catalyst such as cobalt(III) acetylacetonate (acac) and hexamethylenetetramine (HMTA).
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)hexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)hexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)hexan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
The ortho-fluorinated isomer (1-(2-fluorophenyl)hexan-1-amine HCl) exhibits distinct steric and electronic effects compared to the para-substituted target compound. In contrast, the para-fluorine in the target compound enhances resonance stabilization and dipole interactions, improving pharmacokinetic properties such as metabolic stability .
Chain Length and Branching Effects
- Shorter Chains : The propane analog (C₉H₁₁ClFN) demonstrates reduced lipophilicity, limiting blood-brain barrier penetration compared to the hexyl derivative. This may explain its primary use as an intermediate rather than a therapeutic agent .
- Branched Chains : The 2-methylpropan-1-amine analog (C₁₀H₁₅ClFN) introduces steric hindrance, which can alter receptor selectivity. For instance, branched chains may reduce off-target interactions in CNS-active compounds .
Cyclic vs. Linear Structures
The cyclobutane derivative (C₁₀H₁₃ClFN) replaces the hexyl chain with a rigid four-membered ring. This conformational constraint can enhance binding specificity to rigid receptor pockets, though it may reduce solubility. Such analogs are explored in niche applications requiring precise spatial orientation .
GABA Transporter Inhibition
In contrast, shorter-chain analogs (e.g., propan-1-amine derivatives) may lack sufficient hydrophobicity for effective blood-brain barrier traversal .
Stability and Handling
- Storage: Fluorophenylalkylamine hydrochlorides typically require storage at 2–8°C to prevent degradation, as noted for cyclobutane analogs .
- Purity : Commercial batches of similar compounds (e.g., 1-(2-fluorophenyl)hexan-1-amine HCl) often specify ≥95% purity, though discontinuation of some products highlights supply-chain variability .
Biological Activity
1-(4-Fluorophenyl)hexan-1-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by case studies and comparative analyses.
Chemical Structure and Properties
The molecular structure of this compound features a hexan-1-amine backbone with a para-fluorophenyl substituent. This structural configuration is significant for its biological interactions, particularly in modulating receptor activity.
- Molecular Formula : C₁₃H₁₈ClF N
- Molecular Weight : Approximately 233.75 g/mol
The biological activity of this compound is attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective agonist or antagonist at certain receptors, influencing pathways involved in mood regulation, inflammation, and microbial resistance.
1. Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of amine compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-Fluorophenyl)hexan-1-amine | Anti-inflammatory | TBD | |
| Thalidomide | Anti-inflammatory | TBD |
2. Antimicrobial Properties
The antimicrobial efficacy of this compound has been investigated against various bacterial strains, including resistant strains like MRSA. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
Case Study: In Vitro Evaluation of Antimicrobial Activity
In a study assessing the antimicrobial effects of this compound against common pathogens, results indicated a significant reduction in bacterial viability at concentrations ranging from 10 to 50 µg/mL. This suggests its potential as an effective antimicrobial agent.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound relative to other compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)hexan-1-amine | Chlorine instead of fluorine | Varies in potency |
| 1-(Phenyl)hexan-1-amine | Lacks halogen substitution | Reduced biological activity |
Research Findings and Future Directions
Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. The goal is to enhance its efficacy while minimizing potential side effects.
Notable Research Outcomes:
- Anti-inflammatory Response in Animal Models : In animal models induced with inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
